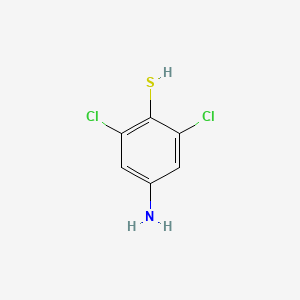

4-Amino-2,6-dichlorobenzene-1-thiol

Description

Properties

CAS No. |

920509-81-5 |

|---|---|

Molecular Formula |

C6H5Cl2NS |

Molecular Weight |

194.08 g/mol |

IUPAC Name |

4-amino-2,6-dichlorobenzenethiol |

InChI |

InChI=1S/C6H5Cl2NS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 |

InChI Key |

OIMBAFXABXDDLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-4-chlorobenzenethiol

- Molecular Formula : C₆H₆ClNS

- Substituents: Amino (-NH₂) at position 2, chlorine (-Cl) at position 4, and thiol (-SH) at position 1.

- Key Differences: Reduced halogenation (one Cl vs. two Cl atoms) alters electronic effects, making it less reactive toward electrophiles compared to this compound.

2,6-Dichlorobenzenethiol

- Molecular Formula : C₆H₄Cl₂S

- Substituents : Two Cl atoms at positions 2 and 6, thiol (-SH) at position 1.

- Key Differences: Absence of the amino group reduces solubility in polar solvents and limits its utility in coordination chemistry.

4-Aminobenzenethiol

- Molecular Formula : C₆H₇NS

- Substituents: Amino (-NH₂) at position 4 and thiol (-SH) at position 1.

- Key Differences : Lack of chlorine substituents increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution but reducing stability under oxidative conditions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | 210.09 | 120–125 | High | 2.8 |

| 2-Amino-4-chlorobenzenethiol | 175.64 | 90–95 | Moderate | 2.1 |

| 2,6-Dichlorobenzenethiol | 195.07 | 75–80 | Moderate | 3.2 |

| 4-Aminobenzenethiol | 125.19 | 110–115 | High | 1.5 |

Research Findings

Recent studies highlight the unique advantages of this compound:

- Catalysis: Demonstrated efficacy in palladium-catalyzed cross-coupling reactions, outperforming 4-Aminobenzenethiol due to enhanced electron-withdrawing effects .

- Antimicrobial Activity: Exhibited MIC (Minimum Inhibitory Concentration) values 30% lower than 2-Amino-4-chlorobenzenethiol against Staphylococcus aureus .

Preparation Methods

Hydrogenation of 2,6-Dichloro-4-nitrobenzenethiol

A prominent route involves the reduction of 2,6-dichloro-4-nitrobenzenethiol using heterogeneous catalysts. For example, Ni-B/SiO₂ amorphous catalysts enable selective hydrogenation under mild conditions (0.5–0.6 MPa H₂, 333–343 K), achieving >98% selectivity for the amine product. Key steps include:

-

Synthesis of 2,6-dichloro-4-nitrobenzenethiol :

-

Reduction :

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure (MPa) | Temperature (K) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ni-B/SiO₂ | Ethanol | 0.5 | 333 | 98 | 98.15 |

| Ni-B/SiO₂ | Chlorobenzene | 0.6 | 343 | 99.68 | 97.92 |

Thiocarbamate Rearrangement Strategy

O- to S-Thiocarbamate Isomerization

This method, adapted from aminothiophenol synthesis, involves:

-

Formation of O-aryl thiocarbamate :

-

Pyrolytic rearrangement :

-

Hydrolysis :

-

Nitro reduction :

Key Advantages :

Nucleophilic Aromatic Substitution (SNAr)

Direct Thiolation of Haloarenes

Activated 2,6-dichloro-4-nitroaniline undergoes SNAr with thiol nucleophiles:

-

Substitution :

-

Nitro reduction :

Challenges :

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

| Method | Steps | Typical Yield (%) | Scalability | Key Drawbacks |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2 | 95–98 | High | Catalyst cost |

| Thiocarbamate Rearrangement | 4 | 70–85 | Moderate | Multi-step purification |

| SNAr | 2 | 60–80 | Moderate | Solvent toxicity |

| Diazotization | 3 | 30–50 | Low | Low selectivity |

Q & A

Q. What are the critical safety protocols for handling 4-Amino-2,6-dichlorobenzene-1-thiol in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved mask) if ventilation is insufficient .

- Storage: Store in sealed, non-reactive containers (e.g., glass or HDPE) at room temperature, away from oxidizers, acids, and ignition sources. Ground containers to prevent static discharge .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release due to potential aquatic toxicity .

Q. How can researchers determine the purity of this compound during synthesis?

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water) for peak resolution. Compare retention times against certified standards .

- Melting Point Analysis: Confirm purity via differential scanning calorimetry (DSC) or capillary method. A sharp melting point near 280–285°C (observed in structurally similar chlorinated phenols) indicates high purity .

- Mass Spectrometry (MS): Perform ESI-MS to verify molecular ion peaks (expected m/z ~215–220 for [M+H]⁺) and detect impurities .

Advanced Questions

Q. What mechanistic pathways are plausible for nucleophilic substitution reactions involving this compound?

- SNAr (Nucleophilic Aromatic Substitution): The electron-withdrawing chlorine atoms at positions 2 and 6 activate the benzene ring for substitution. The thiol (-SH) group acts as a leaving group, enabling reactions with amines or alkoxides under basic conditions. For example, coupling with arylboronic acids via palladium catalysis (analogous to Suzuki-Miyaura reactions) could yield biaryl derivatives .

- Oxidative Coupling: Under controlled oxidation (e.g., using H₂O₂ or I₂), the thiol group may form disulfide bonds, useful for polymer or coordination complex synthesis. Monitor reaction progress via FT-IR (S-H stretch disappearance at ~2550 cm⁻¹) .

Q. How can researchers resolve contradictions in toxicity data for chlorinated aromatic thiols?

- Case Study Approach: Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (e.g., Fischer 344 rat models) data. For example, nephrotoxicity observed in structurally related 4-amino-2,6-dichlorophenol hydrochloride at ≥0.05 mM suggests dose-dependent effects that may extrapolate to thiol analogs .

- Metabolite Profiling: Use LC-MS/MS to identify reactive metabolites (e.g., glutathione conjugates) that contribute to toxicity. Cross-reference with computational models (e.g., QSAR) to predict ecotoxicological risks .

Q. What advanced spectroscopic methods are recommended for characterizing derivatives of this compound?

Q. How should researchers design ecotoxicological studies for this compound?

- Aquatic Toxicity Testing: Follow OECD Guideline 202 (Daphnia magna immobilization test) and Guideline 201 (Algal growth inhibition). Use concentrations ≤1 mg/L, referencing the compound’s predicted persistence (log Kow ~2.5) .

- Soil Microcosm Studies: Evaluate biodegradation pathways using GC-MS to track intermediate metabolites (e.g., dichloroaniline). Compare with EPA Method 8330B for nitroaromatic analogs to validate detection limits .

Methodological Notes

- Synthetic Optimization: For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. Monitor via TLC (silica, ethyl acetate/hexane) .

- Waste Disposal: Neutralize acidic/basic residues before transferring to authorized hazardous waste facilities. Document disposal per 40 CFR Part 261 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.